2-Benzylamino-N-cyclohexyl-succinamic acid
CAS No.: 107328-14-3
Cat. No.: VC20746849
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107328-14-3 |
|---|---|
| Molecular Formula | C17H24N2O3 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 2-(benzylamino)-4-(cyclohexylamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C17H24N2O3/c20-16(19-14-9-5-2-6-10-14)11-15(17(21)22)18-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,19,20)(H,21,22) |
| Standard InChI Key | VCCYANQOUCPGQP-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 |
| Canonical SMILES | C1CCC(CC1)NC(=O)CC(C(=O)[O-])[NH2+]CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Composition
2-Benzylamino-N-cyclohexyl-succinamic acid has the molecular formula C₁₇H₂₄N₂O₃, indicating a complex organic structure containing carbon, hydrogen, nitrogen, and oxygen atoms . The compound features a succinamic acid backbone with both benzylamino and cyclohexyl substituents that contribute significantly to its chemical behavior and potential biological interactions. The InChI representation of this compound is: InChI=1/C17H24N2O3/c20-16(19-14-9-5-2-6-10-14)11-15(17(21)22)18-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,19,20)(H,21,22)/t15-/m1/s1 .
Physical Characteristics
The compound typically appears as a white to off-white solid at room temperature . Its physical state is consistent with many succinamic acid derivatives, which often manifest as crystalline solids. The presence of both lipophilic groups (benzyl and cyclohexyl) and hydrophilic components (carboxylic acid moiety) gives the compound interesting solubility characteristics, making it moderately soluble in polar solvents including water and various organic solvents .
Structural Features
The structure of 2-Benzylamino-N-cyclohexyl-succinamic acid includes several key functional groups:
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A carboxylic acid group (-COOH)
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An amide linkage connecting to the cyclohexyl group
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A secondary amine connecting to the benzyl group
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A cyclohexyl ring system
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A benzyl group with aromatic characteristics
These structural elements create a compound with multiple potential hydrogen bonding sites and varied reactivity patterns that can engage in complex intermolecular interactions .
Synthesis Approaches
Enzyme-Catalyzed Synthesis Methods
While direct synthesis information for 2-Benzylamino-N-cyclohexyl-succinamic acid is limited in the provided search results, related succinic acid derivatives have been synthesized using enzyme-catalyzed methods. For instance, an enantiospecific approach using enzyme-catalyzed hydrolysis of substituted succinate diesters has been employed to generate homochiral succinic acid derivatives with high enantiomeric excess (98%) . This method could potentially be adapted for the synthesis of 2-Benzylamino-N-cyclohexyl-succinamic acid.
Convergent Synthetic Pathways
Homochiral succinic acid derivatives have been prepared through highly convergent and stereoselective synthesis approaches. These methods typically avoid the need for expensive chiral auxiliaries and cryogenic conditions, making them amenable to larger-scale preparation . For related compounds, these synthetic routes have proceeded without chromatographic purifications while still delivering products with greater than 97% homogeneity .
Structural Analogues and Related Compounds
Comparison with Succinimide Derivatives
The structural elements of 2-Benzylamino-N-cyclohexyl-succinamic acid share similarities with certain succinimide derivatives that have demonstrated biological activity. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides have shown favorable anticonvulsant and safety profiles in preclinical studies . While these compounds feature a cyclic succinimide structure rather than the open-chain succinamic acid found in our target compound, the presence of benzyl groups and similar backbone structures suggests potential parallels in biological behavior.
Structure-Activity Relationships
The positioning of the benzyl and cyclohexyl groups in 2-Benzylamino-N-cyclohexyl-succinamic acid likely contributes significantly to its physical and biological properties. In related compounds, similar structural elements have been shown to influence:
These structure-activity relationships provide valuable insights into how 2-Benzylamino-N-cyclohexyl-succinamic acid might behave in biological systems.
Future Research Directions
Structure Optimization Opportunities
Future research on 2-Benzylamino-N-cyclohexyl-succinamic acid might focus on structural modifications to enhance specific properties:
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Substitution patterns on the benzyl ring to modify electronic properties and binding characteristics
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Alterations to the cyclohexyl group to influence lipophilicity and conformational preferences
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Modifications to the succinamic acid backbone to alter stability and reactivity
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Introduction of additional functional groups to enable new interactions with biological targets
Such structure-activity relationship studies could yield derivatives with enhanced properties for specific applications.
Expanded Biological Evaluation
Given the limited published data on the biological activities of 2-Benzylamino-N-cyclohexyl-succinamic acid, expanded screening against diverse biological targets would provide valuable insights into its potential applications. This could include:
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Enzyme inhibition assays
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Receptor binding studies
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Cell-based functional assays
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In vitro ADME-Tox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity)
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Structure-based computational modeling of target interactions
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